N-benzyl-4-{4-cyano-5-[(2-methylpropyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide
Description
N-benzyl-4-{4-cyano-5-[(2-methylpropyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide is a sulfonamide-containing 1,3-oxazole derivative. Its structure features a central 1,3-oxazole ring substituted with a cyano group at position 4 and a 2-methylpropylamino group at position 5. The sulfonamide group at the para-position of the benzene ring is further modified with N-benzyl and N-methyl substituents.
Properties
IUPAC Name |
N-benzyl-4-[4-cyano-5-(2-methylpropylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-16(2)14-24-22-20(13-23)25-21(29-22)18-9-11-19(12-10-18)30(27,28)26(3)15-17-7-5-4-6-8-17/h4-12,16,24H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYBSODURLOYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-{4-cyano-5-[(2-methylpropyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the cyano group and the sulfonamide group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the reaction efficiency and minimize waste. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-{4-cyano-5-[(2-methylpropyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
N-benzyl-4-{4-cyano-5-[(2-methylpropyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzyl-4-{4-cyano-5-[(2-methylpropyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Substituent Variations on the Oxazole Ring
- 4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide (D434-0537): Differs in the sulfonamide substituents (N,N-dimethyl vs. N-benzyl-N-methyl) and the oxazole’s 5-amino group (2-phenylethyl vs. 2-methylpropyl). Key Properties: Molecular weight = 396.47; logP = 2.85; polar surface area = 79.78 Ų. These values suggest moderate lipophilicity and solubility, comparable to the target compound .
- N-benzyl-4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide (D434-0973): Features a piperidin-1-yl group instead of 2-methylpropylamino at the oxazole’s 5-position. Key Properties: Molecular weight = 436.53; molecular formula = C₂₃H₂₄N₄O₃S. The larger heterocyclic substituent may influence binding affinity in biological systems .
Sulfonamide Modifications
Compounds such as 4-methoxy-3-{[5-(3-pyridin-3-ylphenyl)-1,3-oxazol-2-yl]amino}benzenesulfonamide (Example 186) exhibit simpler sulfonamide groups (unsubstituted or methoxy-substituted) compared to the target compound’s N-benzyl-N-methyl substitution. This difference likely alters pharmacokinetic properties, such as metabolic stability and membrane permeability .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Physicochemical Properties
*Estimated based on structural similarity to D434-0973. †Inferred from analogous compounds in .
Spectroscopic Characterization
- 1H NMR Trends : Compounds with similar 1,3-oxazole cores (e.g., Examples 121–124) show characteristic aromatic proton shifts between δ 7.0–8.5 ppm, with sulfonamide NH signals near δ 10–11 ppm. The target compound’s N-benzyl group would likely produce distinct methylene (CH₂) signals around δ 4.5–5.0 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ = 455–472 for Examples 121–124) align with the target compound’s expected molecular weight (~436–450 Da) .
Biological Activity
N-benzyl-4-{4-cyano-5-[(2-methylpropyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a benzene sulfonamide moiety, which is known for its diverse biological activities, including inhibition of protein interactions and enzyme activities.
- Inhibition of γ-Secretase :
- Cytotoxic Effects on Cancer Cells :
Study 1: Inhibition of Glioblastoma Cell Proliferation
A recent study evaluated the cytotoxic potential of various benzenesulfonamide derivatives against U87 GBM cells. The compound AL106 showed a remarkable 78% inhibition rate compared to control treatments like cisplatin, which achieved 90% inhibition. This suggests that this compound may have similar or superior efficacy against certain cancer cell lines .
Study 2: Neuroprotective Effects
Research indicates that compounds with similar structural motifs can exert neuroprotective effects through modulation of neuroinflammatory pathways. This is particularly relevant for compounds targeting γ-secretase as they may mitigate neurodegeneration associated with Alzheimer's disease .
Table 1: Summary of Biological Activities
| Compound | Target | Activity | IC50/Effect |
|---|---|---|---|
| N-benzyl... | γ-secretase | Inhibition | Not specified |
| AL106 | U87 GBM Cells | Cytotoxicity | 78% inhibition at 100 µM |
| Cisplatin | U87 GBM Cells | Cytotoxicity | 90% inhibition |
Table 2: Structural Comparison with Related Compounds
| Compound | Structural Features | Notable Activity |
|---|---|---|
| N-benzyl... | Sulfonamide moiety | γ-secretase inhibitor |
| AL106 | Benzene sulfonamide | Anti-GBM activity |
| BTS | N-benzyl-p-toluenesulfonamide | Myosin II ATPase inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
